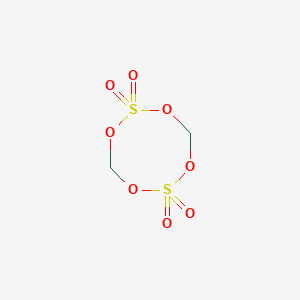
1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide can be synthesized through organic synthesis methods. One common route involves the reaction of formaldehyde with chloromethyl chlorosulfate under specific conditions . The reaction typically requires controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent in organic synthesis.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: It participates in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuric acid, formaldehyde, and chloromethyl chlorosulfate . The reactions often require controlled temperatures and the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized organic compounds .
Scientific Research Applications
1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide involves its strong oxidative properties. It can donate oxygen atoms to other molecules, leading to their oxidation . This property makes it useful in various chemical reactions where oxidation is required .
Comparison with Similar Compounds
Similar Compounds
1,2,6-Oxadithiane, 2,2,6,6-tetraoxide: Another compound with strong oxidative properties used in organic synthesis.
2,2,6,6-Tetramethylpiperidine: Used as a catalyst in organic reactions.
Uniqueness
1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide is unique due to its specific molecular structure and high oxidative potential, making it particularly effective in reactions requiring strong oxidizing agents .
Properties
CAS No. |
20757-83-9 |
|---|---|
Molecular Formula |
C2H4O8S2 |
Molecular Weight |
220.2 g/mol |
IUPAC Name |
1,3,5,7,2,6-tetraoxadithiocane 2,2,6,6-tetraoxide |
InChI |
InChI=1S/C2H4O8S2/c3-11(4)7-1-8-12(5,6)10-2-9-11/h1-2H2 |
InChI Key |
YBIMAZZFYMAZRP-UHFFFAOYSA-N |
Canonical SMILES |
C1OS(=O)(=O)OCOS(=O)(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















